molecular formula C6H11NO2 B3003645 4-(Hydroxymethyl)-4-methylpyrrolidin-2-one CAS No. 1707714-77-9

4-(Hydroxymethyl)-4-methylpyrrolidin-2-one

Cat. No. B3003645
CAS RN: 1707714-77-9
M. Wt: 129.159
InChI Key: QGIFFTTTXRPFEN-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-4-methylpyrrolidin-2-one is a chemical compound that belongs to the class of organic compounds known as pyrrolidinones. Pyrrolidinones are characterized by a five-membered lactam structure, which is a cyclic amide. The compound of interest contains a hydroxymethyl group and a methyl group attached to the pyrrolidinone ring, which may influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves starting materials such as hydroxyproline or pyroglutamic acid. For instance, the synthesis of various substituted pyrrolidines has been achieved from D-mannitol, which involves sequential reactions including benzylidenation and hydrazinolysis . Similarly, the synthesis of (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine from trans-4-hydroxy-L-proline through a tethered aminohydroxylation of an alkene is another example of the synthetic routes employed for such compounds . These methods highlight the diversity of synthetic strategies that can be applied to the synthesis of pyrrolidinone derivatives.

Molecular Structure Analysis

The molecular structure of pyrrolidinones is crucial for their biological activity and interaction with other molecules. The stereochemistry of the substituents on the pyrrolidinone ring is particularly important. For example, the synthesis of enantiomerically pure dihydroxypyrrolidines from 4-hydroxy-L-proline demonstrates the significance of regio- and stereoselective reactions in obtaining the desired stereochemistry . The precise configuration of hydroxyl and methyl groups on the pyrrolidinone ring can greatly affect the compound's properties and potential applications.

Chemical Reactions Analysis

Pyrrolidinones can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For instance, the synthesis of 4-fluoropyrrolidine derivatives, which are valuable in medicinal chemistry, involves double fluorination of N-protected hydroxyproline . Additionally, the synthesis of 4-aminopyrrole-2-carboxylates through a relay catalytic cascade reaction demonstrates the versatility of pyrrolidinones in chemical transformations . These reactions are indicative of the reactivity of the pyrrolidinone ring and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidinones are influenced by their molecular structure. For example, the presence of hydroxymethyl and methyl groups can affect the compound's solubility, boiling point, and melting point. The stereochemistry of the substituents can also impact the compound's ability to participate in hydrogen bonding and other intermolecular interactions, which are important for its solubility and reactivity. The synthesis of various pyrrolidinone derivatives with different substituents provides insight into how these modifications can tailor the properties of the compound for specific applications .

Scientific Research Applications

Tandem Reactions in Organic Chemistry

4-(Hydroxymethyl)-4-methylpyrrolidin-2-one, as a derivative of N-methylpyrrolidine, has been shown to promote efficient tandem reactions in organic chemistry. For instance, it acts as a promoter in the Morita–Baylis–Hillman reaction combined with a double cross-aldol reaction, leading to significant yields in specific organic compounds (Guerra & Afonso, 2011).

Role in Organic Synthesis

This compound is also pivotal in organic synthesis. Its hydrotribromide form, for instance, is used in bromination reactions of various organic compounds like alkenes, alcohols, and ketones, as well as in oxidation and epoxide ring-opening reactions. Its application reflects an environmentally friendly approach in organic synthesis (Jain & Sain, 2010).

Synthesis of Biologically Active Compounds

Additionally, 4-(Hydroxymethyl)-4-methylpyrrolidin-2-one is a key intermediate in synthesizing various biologically active compounds. Its derivatives are used in the synthesis of drugs like carbapenem antibiotics, antidepressants, and nootropic drugs for Alzheimer’s disease (Jeong, Hwang, & Ahn, 2005).

Fluorescence Probes in Polymerization Processes

In the field of polymer chemistry, derivatives of this compound have been explored as fluorescence probes. These probes help monitor the progress of free radical polymerization processes, essential in creating various polymeric materials (Wróblewski et al., 1999).

Corrosion Inhibition in Industrial Applications

Finally, certain derivatives of 4-(Hydroxymethyl)-4-methylpyrrolidin-2-one have been evaluated as corrosion inhibitors, particularly in carbon steel pipelines used in oil and gas wells. These applications highlight its utility in industrial settings, contributing to the longevity and safety of infrastructure (Hegazy et al., 2016).

properties

IUPAC Name

4-(hydroxymethyl)-4-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(4-8)2-5(9)7-3-6/h8H,2-4H2,1H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIFFTTTXRPFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1707714-77-9
Record name 4-(hydroxymethyl)-4-methylpyrrolidin-2-one
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